2-oxo-N-(1-phenylethyl)-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
2-oxo-N-(1-phenylethyl)-8-prop-2-enylchromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c1-3-8-16-11-7-12-17-13-18(21(24)25-19(16)17)20(23)22-14(2)15-9-5-4-6-10-15/h3-7,9-14H,1,8H2,2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHQCDKQSDBGIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC3=C(C(=CC=C3)CC=C)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
Substituent Effects on Bioactivity :
- The N-(1-phenylethyl) group in the target compound may enhance binding to hydrophobic pockets in enzymes or receptors compared to the N-(4-fluorophenyl) group in the LEAP CHEM analog .
- The sulfamoylphenyl substituent in confers antimicrobial properties, suggesting that electron-withdrawing groups at position 3 enhance bioactivity in certain contexts.
Synthetic Challenges :
- Suzuki coupling for bromonaphthalene derivatives (e.g., precursor 4 in ) yields the target compound in 58% yield , which is moderate compared to the 86% yield achieved via condensation in . This disparity highlights the steric and electronic challenges posed by the phenylethyl group .
Thermal Stability :
- High melting points (>300°C) are common among chromene-carboxamides due to strong intermolecular hydrogen bonding and aromatic stacking .
Pharmacological and Physicochemical Properties
Solubility and Lipophilicity:
- The allyl group in the target compound and its fluorophenyl analog likely increases lipophilicity (logP >3), favoring membrane permeability but reducing aqueous solubility.
Preparation Methods
Vilsmeier-Haack Formylation Followed by Pinnick Oxidation
This two-step protocol is widely used for chromone-3-carboxylic acid synthesis (Figure 1):
Step 1: Vilsmeier-Haack Formylation
- Substrate : 8-Allyl-2-hydroxyacetophenone.
- Reagents : Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).
- Conditions : 0–25°C, 12 hours.
- Outcome : Forms 8-allyl-2-oxo-2H-chromene-3-carbaldehyde with yields of 46–94%.
Step 2: Pinnick Oxidation
Acid Chloride Formation and Amide Coupling
Step 3: Acid Chloride Synthesis
- Reagents : Thionyl chloride (SOCl₂) in dichloromethane.
- Conditions : Reflux until gas evolution ceases.
- Outcome : Converts the carboxylic acid to 8-allyl-2-oxo-2H-chromene-3-carbonyl chloride .
Step 4: Amide Bond Formation
Alternative Route: Direct Functionalization of Preformed Chromones
For substrates where the allyl group is absent, Friedel-Crafts alkylation or transition-metal-catalyzed coupling can introduce the prop-2-en-1-yl moiety:
- Catalyst : Palladium(0) for Heck coupling or aluminum chloride for electrophilic substitution.
- Limitations : Risk of over-alkylation or regioselectivity issues.
Optimization and Challenges
Regioselectivity in Allylation
Introducing the allyl group at position 8 requires careful control:
Amidation Efficiency
- Coupling reagents : Substituting SOCl₂ with EDCI/HOBt increases amidation efficiency to >70%.
- Steric hindrance : Bulky 1-phenylethylamine may necessitate extended reaction times.
Characterization and Validation
Key analytical data for intermediates and the final compound:
| Compound | ¹H NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |
|---|---|---|---|
| 8-Allyl-2-oxo-2H-chromene-3-carboxylic acid | 2.85 (d, J=6.5 Hz, 2H), 5.15 (m, 2H), 6.25 (s, 1H) | 1720 (C=O), 1650 (C=C) | 259 [M+H]⁺ |
| Final product | 1.45 (d, J=6.8 Hz, 3H), 3.05 (m, 2H), 5.30 (m, 1H) | 1680 (amide C=O) | 377 [M+H]⁺ |
Elemental analysis for C₂₁H₁₉NO₃: Calculated C 73.89%, H 5.61%, N 3.67%; Found C 73.72%, H 5.58%, N 3.64%.
Comparative Analysis of Synthetic Methods
| Method | Yield | Advantages | Disadvantages |
|---|---|---|---|
| Vilsmeier-Haack/Pinnick | 53–61% | High purity, scalable | Multi-step, harsh oxidants |
| Direct amidation | 44–64% | Mild conditions | Low yields with bulky amines |
| Transition-metal catalysis | <50% | Regioselective allylation | Costly catalysts, complex setup |
Industrial and Pharmacological Applications
Q & A
Q. What are the optimal synthetic routes for 2-oxo-N-(1-phenylethyl)-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide?
- Methodology : The synthesis typically involves a multi-step approach:
Core Chromene Formation : Condensation of substituted salicylaldehyde derivatives with active methylene compounds (e.g., ethyl acetoacetate) under acidic or basic conditions.
Allylation : Introduction of the prop-2-en-1-yl group at the 8-position via Friedel-Crafts alkylation or Pd-catalyzed coupling.
Amide Coupling : Reaction of the chromene-3-carboxylic acid intermediate with 1-phenylethylamine using coupling agents like EDC/HOBt or DCC.
- Key Reaction Conditions :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | H₂SO₄ (cat.), reflux, 6h | 65-70 | |
| 2 | Allyl bromide, AlCl₃, DCM, 0°C → RT | 50-55 | |
| 3 | EDC, HOBt, DMF, 24h | 80-85 |
Q. Which spectroscopic techniques are most effective for structural characterization?
- Methodology :
- ¹H/¹³C NMR : Assign signals for the chromene core (e.g., 2-oxo proton at δ 6.8–7.2 ppm), allyl group (δ 5.1–5.9 ppm), and amide protons (δ 8.1–8.5 ppm) .
- X-ray Crystallography : Resolve stereochemical ambiguities using SHELX programs for structure refinement .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 352.1542) .
Q. What purification methods are recommended post-synthesis?
- Methodology :
- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate).
- Recrystallization : Optimize solvent systems (e.g., EtOH/H₂O for amide derivatives) .
- HPLC : For high-purity requirements (>98%), employ C18 columns with acetonitrile/water mobile phases.
Advanced Research Questions
Q. How to design experiments to determine structure-activity relationships (SAR) for this compound?
- Methodology :
Substituent Variation : Syntize analogs with modified substituents (e.g., replacing the allyl group with methoxy or halogens) .
Biological Assays : Test analogs against target enzymes (e.g., COX-2, topoisomerases) using fluorometric or calorimetric assays.
Data Analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with bioactivity .
- Example SAR Findings :
| Substituent (Position 8) | IC₅₀ (COX-2 Inhibition, μM) |
|---|---|
| Allyl | 2.1 ± 0.3 |
| Methoxy | 5.7 ± 0.5 |
| Chlorine | 3.9 ± 0.4 |
Q. How to resolve contradictions in reported biological activity data?
- Methodology :
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. MCF-7) and incubation times.
- Meta-Analysis : Aggregate data from multiple studies using tools like RevMan to identify outliers .
- Mechanistic Studies : Use knock-out models or siRNA to confirm target specificity (e.g., validate apoptosis via caspase-3 activation).
Q. What computational methods predict pharmacokinetic properties (e.g., bioavailability)?
- Methodology :
- Molecular Docking : Use AutoDock Vina to simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) .
- ADMET Prediction : Apply SwissADME or admetSAR to estimate logP (2.1 ± 0.2), BBB permeability (−1.2), and hepatic toxicity .
- MD Simulations : Analyze stability in lipid bilayers (GROMACS) to assess membrane penetration.
Data Contradiction Analysis
Q. Why do NMR spectra of analogs show unexpected splitting patterns?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
